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Compound of Interest

Compound Name: 5-Methoxydec-2-enal

Cat. No.: B15444948 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for the novel compound 5-Methoxydec-2-enal. Due to the absence of published experimental

data for this specific molecule, this report presents a detailed analysis based on data from its

structural analog, (E)-dec-2-enal, and established spectroscopic principles for incorporating a

methoxy substituent. This document aims to serve as a valuable resource for the identification,

characterization, and quality control of 5-Methoxydec-2-enal in research and development

settings.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 5-Methoxydec-2-enal.

NMR Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are based on the known values for (E)-dec-2-

enal, with adjustments for the electronic effects of the methoxy group at the C5 position.

Table 1: Predicted ¹H NMR Data for 5-Methoxydec-2-enal
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.50 d 1H H-1 (Aldehyde)

~6.85 dt 1H H-3

~6.10 dd 1H H-2

~3.50 m 1H H-5

~3.30 s 3H -OCH₃

~2.20 q 2H H-4

~1.20-1.60 m 8H H-6, H-7, H-8, H-9

~0.88 t 3H H-10

Table 2: Predicted ¹³C NMR Data for 5-Methoxydec-2-enal

Chemical Shift (δ, ppm) Assignment

~194.0 C-1 (C=O)

~158.0 C-3

~133.0 C-2

~80.0 C-5

~56.0 -OCH₃

~35.0 C-4

~31.5 C-8

~29.0 C-7

~25.0 C-6

~22.5 C-9

~14.0 C-10
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Infrared (IR) Spectroscopy
The predicted IR absorption frequencies are a composite of the characteristic vibrations of an

α,β-unsaturated aldehyde and an aliphatic ether.

Table 3: Predicted IR Absorption Data for 5-Methoxydec-2-enal

Frequency (cm⁻¹) Intensity Assignment

~2950-2850 Strong C-H stretch (alkane)

~2720 Medium C-H stretch (aldehyde)

~1680 Strong
C=O stretch (conjugated

aldehyde)

~1630 Medium C=C stretch (alkene)

~1100 Strong C-O-C stretch (ether)[1]

Mass Spectrometry (MS)
The predicted mass spectrum is based on the molecular weight of 5-Methoxydec-2-enal and

expected fragmentation patterns for aliphatic ethers and aldehydes.[2][3][4][5]

Table 4: Predicted MS Data for 5-Methoxydec-2-enal

m/z Predicted Fragment

184 [M]⁺ (Molecular Ion)

153 [M - OCH₃]⁺

125 [M - C₄H₉O]⁺

97 [C₆H₉O]⁺

71 [C₅H₉]⁺

57 [C₄H₉]⁺
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Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation: Dissolve ~5-10 mg of 5-Methoxydec-2-enal in ~0.7 mL of deuterated

chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 1-2

seconds.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: spectral width of 220 ppm, 1024-4096 scans, relaxation delay of 2-5

seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs). Calibrate the chemical shifts to the TMS signal

(0.00 ppm).

IR Spectroscopy
Sample Preparation: Place a drop of neat liquid 5-Methoxydec-2-enal between two sodium

chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Acquisition:
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Record a background spectrum of the clean salt plates.

Record the sample spectrum over a range of 4000-600 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the absorbance spectrum of the compound.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of 5-Methoxydec-2-enal in a volatile solvent

(e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a

gas chromatograph (GC-MS) for separation from any impurities.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Acquisition:

Acquire a mass spectrum over a mass-to-charge (m/z) range of 50-300.

Use a standard EI energy of 70 eV.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

elucidate the structure of the molecule.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel

compound like 5-Methoxydec-2-enal.
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Compound Synthesis & Purification
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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